molecular formula C12H16N2O2S B14675733 N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide CAS No. 38559-37-4

N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide

Cat. No.: B14675733
CAS No.: 38559-37-4
M. Wt: 252.33 g/mol
InChI Key: FBIVSJQZWPHJGV-UHFFFAOYSA-N
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Description

N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide is an organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique chemical structure, which includes a dimethylcarbamothioyl group attached to a benzamide core. The presence of sulfur and nitrogen atoms in its structure contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide typically involves the reaction of dimethylthiocarbamoyl chloride with a suitable benzamide derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, dimethylthiocarbamoyl chloride can be synthesized by chlorination of tetramethylthiuram disulfide . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols. These products have diverse applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects . The molecular targets and pathways involved depend on the specific application and the nature of the compound’s interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and versatility in chemical reactions. The presence of both sulfur and nitrogen atoms in its structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

38559-37-4

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

O-[methyl-(4-methylbenzoyl)amino] N,N-dimethylcarbamothioate

InChI

InChI=1S/C12H16N2O2S/c1-9-5-7-10(8-6-9)11(15)14(4)16-12(17)13(2)3/h5-8H,1-4H3

InChI Key

FBIVSJQZWPHJGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)OC(=S)N(C)C

Origin of Product

United States

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